(2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
Overview
Description
“(2R)-2,3-Bis[(2 H 35)octadecanoyloxy]propyl 2-{tris[(2 H 3)methyl]ammonio}(2 H 4)ethyl phosphate” is a chemical compound with the molecular formula C44H88NO8P . It has an average mass of 873.657 Da and a monoisotopic mass of 873.145752 Da .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 873.7 g/mol. Other physical and chemical properties such as density, boiling point, and melting point were not found in the sources .Scientific Research Applications
Corrosion Inhibition
Novel Smart and Self-Healing Cerium Phosphate-Based Corrosion Inhibitor
A study by Calado et al. (2020) introduced a novel corrosion inhibitor, Tri(bis(2-ethylhexyl)phosphate) (Ce(DEHP)3), for the protection of AZ31 magnesium alloy coated with an epoxy-silane hybrid coating. The study demonstrated superior corrosion protection and self-healing effects in coatings containing Ce(DEHP)3, highlighting its effectiveness in cyclic pH-dependent corrosion inhibition through the formation of protective Ce- and P-containing species (Calado et al., 2020).
Environmental and Health Impacts
Urinary Metabolites of Organophosphate Esters in Australian Children
He et al. (2018) explored the concentrations and age trends of organophosphate ester (OPE) exposures in infants and young children. The study found significant levels of various OPEs in the indoor environment, indicating widespread exposure and potential health risks (He et al., 2018).
Early Zebrafish Embryogenesis and TDCPP Exposure
Research by McGee et al. (2012) identified the cleavage period during zebrafish embryogenesis as susceptible to TDCPP-induced delays in the remethylation of the zygotic genome. This suggests potential developmental toxicity following exposure to chlorinated phosphate esters used as flame retardants (McGee et al., 2012).
Lubricant Additives
Synthesis and Evaluation of Oil-Soluble Ionic Liquids as Multifunctional Lubricant Additives
A study by Rui et al. (2020) developed novel ionic liquids evaluated as multi-functional additives in poly-alpha-olefin (PAO). These additives exhibited excellent solubility, enhanced anti-wear performance, and improved load-carrying capacity, demonstrating potential for use in lubrication applications (Rui et al., 2020).
Flame Retardants and Human Exposure
Predictors of TDCPP Metabolite in Office Workers
Carignan et al. (2013) characterized exposure to TDCPP, a flame retardant, by measuring its metabolite in office workers' urine and associated dust. The study provided insights into occupational exposure sources and potential health risks, emphasizing the need for further research on exposure pathways (Carignan et al., 2013).
Properties
IUPAC Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAVPSFFCBXDT-OKUWEUPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677036 | |
Record name | (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326495-40-3 | |
Record name | (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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